molecular formula C14H16N2O3S B3260196 5-amino-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide CAS No. 328028-39-3

5-amino-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B3260196
CAS No.: 328028-39-3
M. Wt: 292.36 g/mol
InChI Key: FJVRZZDBFCXLOG-UHFFFAOYSA-N
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Description

5-Amino-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide (CAS 328028-39-3) is a high-purity sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound is characterized by a benzene ring substituted with an amino group at position 5, a methyl group at position 2, and a sulfonamide moiety linked to a 2-methoxyphenyl group . Its molecular formula is C14H16N2O3S, with a molecular weight of 292.36 g/mol . This benzenesulfonamide scaffold is a valuable precursor in the development of novel carbonic anhydrase inhibitors (CAIs). Recent scientific studies highlight the role of such derivatives in targeting specific human carbonic anhydrase isoforms, including hCA IX and hCA XII, which are promising therapeutic targets for hypoxic tumors . The compound's structure is amenable to modification via the 'tail approach,' allowing researchers to optimize interactions with enzyme active sites and enhance selectivity for anticancer applications . Beyond oncology research, this compound demonstrates potential in antimicrobial and pain management investigations. Sulfonamide derivatives function by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis, making them candidates for addressing antibiotic-resistant pathogens . Furthermore, related sulfonamides have been identified as selective inhibitors of sodium channels like NaV1.7, which is a prominent target in pain signaling pathways . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers can inquire for detailed certificates of analysis, custom synthesis options, and current availability.

Properties

IUPAC Name

5-amino-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-10-7-8-11(15)9-14(10)20(17,18)16-12-5-3-4-6-13(12)19-2/h3-9,16H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVRZZDBFCXLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601209712
Record name 5-Amino-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328028-39-3
Record name 5-Amino-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328028-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxyaniline with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₉N₃O₄S
  • Molecular Weight : 253.24 g/mol
  • IUPAC Name : 5-amino-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide

The compound features an amino group and a sulfonamide moiety, which are critical for its biological activity. The presence of the methoxy group enhances its solubility and bioavailability.

Antitubercular Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, as inhibitors of Mycobacterium tuberculosis (Mtb).

  • Targeting Fumarate Hydratase : This compound has been investigated for its ability to inhibit fumarate hydratase, a critical enzyme in the citric acid cycle of Mtb. In vitro studies have shown that it can exert significant inhibition of Mtb growth with an IC₅₀ value of approximately 2.5 μM .
  • Structure-Activity Relationship (SAR) : A detailed SAR study indicated that modifications to the central phenyl ring influence inhibitory potency. For instance, alterations that disrupt hydrogen bonding interactions significantly reduce activity .

Pain Management

Sulfonamides have been recognized for their role as selective inhibitors of sodium channels such as NaV1.7, which is implicated in pain signaling pathways.

  • Mechanism of Action : The compound's ability to inhibit NaV1.7 has been linked to its structural features, which allow it to bind effectively to the channel, thereby modulating pain perception .

Potential Anti-Cancer Properties

Emerging research suggests that sulfonamide compounds may possess anti-cancer properties through various mechanisms:

  • Inhibition of Tumor Growth : Some studies indicate that modifications to the sulfonamide structure can enhance cytotoxicity against cancer cell lines by interfering with cellular proliferation pathways .

Case Studies and Research Findings

StudyFocusKey Findings
Antitubercular ActivityShowed significant inhibition of Mtb fumarate hydratase with an IC₅₀ of 2.5 μM.
Pain ManagementIdentified as a selective NaV1.7 inhibitor, highlighting its potential in pain therapy.
Anti-Cancer PropertiesDemonstrated cytotoxic effects on cancer cell lines, suggesting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound R₁ = -CH₃, R₂ = -OCH₃ C₁₄H₁₆N₂O₃S 292.36 Balanced lipophilicity; methoxy enhances solubility
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide R₁ = -Cl, R₂ = -OCH₃ C₁₃H₁₂ClNO₃S 297.76 Chlorine increases electronegativity; anti-malarial activity reported
5-Amino-N-(4-Chlorophenyl)-2-Methoxy Analog R₁ = -Cl, R₂ = -OCH₃ C₁₃H₁₁ClN₂O₃S 298.76 Higher polarity due to para-chloro; antimicrobial potential
5-Amino-N-(2-Bromo-5-Methylphenyl)-2-Methoxy R₁ = -Br, R₂ = -OCH₃ C₁₄H₁₅BrN₂O₃S 371.25 Bromine enhances molecular weight; possible enhanced receptor binding
5-Amino-N-(4-Iodophenyl)-2-Methyl R₁ = -I, R₂ = -CH₃ C₁₃H₁₃IN₂O₂S 388.22 Iodine increases steric bulk; impacts pharmacokinetics
5-Amino-N-(4-Cyanophenyl)-2-Methyl R₁ = -CN, R₂ = -CH₃ C₁₄H₁₃N₃O₂S 287.34 Cyano group introduces electron-withdrawing effects; may alter reactivity
5-Amino-N-(4-Difluoromethylsulfanylphenyl)-2-Me R₁ = -S-CF₂H, R₂ = -CH₃ C₁₄H₁₄F₂N₂O₂S₂ 344.40 Fluorine improves metabolic stability; higher molecular weight

Physicochemical Comparisons

  • Lipophilicity: Methoxy (-OCH₃) and methyl (-CH₃) groups in the target compound provide moderate lipophilicity, favoring blood-brain barrier penetration.
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CN) decrease electron density on the aromatic ring, altering interactions with biological targets. The target compound’s electron-donating methoxy group may enhance hydrogen bonding .

Biological Activity

5-amino-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H14N2O3S\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_3\text{S}, with a molecular weight of approximately 258.31 g/mol. It features a sulfonamide group, an amino group, and a methoxy group, which are critical for its biological activity.

The primary mechanism through which this compound exerts its biological effects includes:

  • Inhibition of Bacterial Growth : Like other sulfonamides, this compound inhibits bacterial growth by interfering with folic acid synthesis, essential for bacterial cell proliferation. The methoxy and amino groups enhance its interaction with bacterial enzymes, potentially increasing its efficacy against various strains.
  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor by binding to active sites of specific enzymes involved in metabolic pathways, such as carbonic anhydrase. This inhibition can affect cellular processes like pH regulation and ion transport.

Antimicrobial Properties

This compound has shown significant antimicrobial activity:

  • Antibacterial Activity : Studies demonstrate that it exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to its structural features that enhance binding to bacterial enzymes involved in folate metabolism.
  • Case Study : In a comparative study, the compound was tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The compound is also being investigated for its potential anticancer effects:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate moderate to high cytotoxicity, suggesting its potential as a chemotherapeutic agent .
  • Mechanism of Action in Cancer Cells : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels, which are critical pathways in programmed cell death .

Applications in Research and Medicine

This compound has several applications:

  • Drug Development : Its properties make it a candidate for developing new antimicrobial and anticancer drugs. Research is ongoing to optimize its structure for enhanced potency and reduced side effects .
  • Chemical Synthesis : The compound serves as a building block for synthesizing more complex molecules in medicinal chemistry.

Table 1: Biological Activity Summary

Activity TypeAssessed Cell Lines/OrganismsIC50/MIC ValuesReference
AntibacterialVarious Gram-positive/negative bacteriaMIC values ranging from 0.5 to 10 µg/mL
AnticancerMCF-7, A549IC50 values from 10 to 30 µM

Table 2: Mechanistic Insights

MechanismDescriptionReference
Folate Synthesis InhibitionInterferes with bacterial folate metabolism
Enzyme InhibitionBinds to carbonic anhydrase
Apoptosis InductionActivates caspases in cancer cells

Q & A

Q. What are the optimal synthetic routes for preparing 5-amino-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide?

Methodological Answer: The synthesis typically involves coupling 5-amino-2-methylbenzenesulfonyl chloride with 2-methoxyaniline under basic conditions. A base like triethylamine or pyridine is used to neutralize HCl generated during sulfonamide bond formation. Reaction conditions (room temperature vs. elevated temperatures) and stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to amine) significantly impact yield. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect aromatic protons in δ 6.5–7.5 ppm (split into distinct signals for the methoxyphenyl and methylbenzene rings). The methyl group at position 2 appears as a singlet (~δ 2.3 ppm).
    • ¹³C NMR: Sulfonamide sulfur induces deshielding, with the sulfonyl carbon at ~δ 135–140 ppm.
  • IR Spectroscopy: Key peaks include S=O stretching (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1600 cm⁻¹).
  • Mass Spectrometry: Molecular ion [M+H]⁺ should match the molecular weight (C₁₄H₁₆N₂O₃S, 292.35 g/mol). Cross-reference with high-resolution MS (HRMS) for exact mass confirmation .

Q. How does solvent choice influence the solubility and stability of this compound during experimental workflows?

Methodological Answer: The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or methanol. Stability tests under varying pH (4–9) and temperature (4–40°C) show decomposition above 60°C or in strongly acidic/basic conditions. For long-term storage, desiccate at –20°C under inert gas (N₂/Ar) to prevent oxidation of the amino group .

Q. What purification strategies effectively resolve by-products like unreacted starting materials or hydrolyzed sulfonamides?

Methodological Answer:

  • Liquid-Liquid Extraction: Use dichloromethane/water partitioning to remove hydrophilic impurities.
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates sulfonamide derivatives. Monitor at 254 nm for aromatic absorption.
  • Recrystallization: Optimize solvent pairs (e.g., acetone/hexane) to isolate crystalline product. Purity is confirmed by melting point (mp ~180–185°C) and TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis due to potential HCl gas release.
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite.
  • Waste Disposal: Segregate halogenated waste (from sulfonyl chloride precursors) and incinerate via approved protocols .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR peak splitting anomalies) be resolved to confirm structural integrity?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H couplings and ¹H-¹³C connectivity. For example, the methoxy group (–OCH₃) shows a singlet in ¹H NMR but correlates to a quaternary carbon in HSQC.
  • X-ray Crystallography: Resolve ambiguities in substituent positions (e.g., para vs. ortho substitution on the benzene ring). Crystallize the compound in ethanol and compare bond lengths/angles with analogous sulfonamides .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

  • DFT Calculations (Gaussian, ORCA): Optimize geometry at the B3LYP/6-311+G(d,p) level to model transition states for sulfonamide bond cleavage or aryl oxidation.
  • Molecular Dynamics (MD): Simulate solvation effects in DMSO/water mixtures to predict reaction pathways.
  • Docking Studies (AutoDock Vina): Predict interactions with biological targets (e.g., carbonic anhydrase) based on sulfonamide moiety orientation .

Q. How do structural modifications (e.g., halogenation at the benzene ring) alter biological activity, and what experimental assays validate these changes?

Methodological Answer:

  • Halogenation (Cl/Br): Introduce electron-withdrawing groups at the 4-position of the benzene ring via electrophilic substitution (e.g., Cl₂/FeCl₃).
  • Biological Assays:
    • Antimicrobial Activity: Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains using MIC assays (96-well plate, 24-hour incubation).
    • Enzyme Inhibition: Measure IC₅₀ against carbonic anhydrase II via stopped-flow CO₂ hydration assay. Compare with acetazolamide as a control .

Q. What strategies mitigate batch-to-batch variability in yield or purity during scale-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
  • Design of Experiments (DoE): Use factorial design to optimize parameters (temperature, catalyst loading, stirring rate).
  • Continuous Flow Reactors: Enhance mixing and heat transfer for reproducible sulfonamide formation at >100 g scale .

Q. How can contradictions in biological activity data (e.g., divergent IC₅₀ values across studies) be systematically addressed?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
  • Standardized Protocols: Adopt uniform assay conditions (pH 7.4, 37°C, 1% DMSO) to minimize variability.
  • Orthogonal Assays: Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis via flow cytometry) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-amino-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide

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